![molecular formula C13H13BrN2O B7514059 N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514059.png)
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPHC, and it has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BPHC is not yet fully understood. However, studies have shown that BPHC inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. This, in turn, reduces the inflammation in the affected tissues.
Biochemical and Physiological Effects:
BPHC has been shown to have various biochemical and physiological effects. Studies have shown that BPHC can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in the affected tissues. Additionally, BPHC can also inhibit the expression of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of BPHC is its potent anti-inflammatory properties, which make it an attractive candidate for the treatment of various inflammatory diseases. Additionally, BPHC is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
However, one of the limitations of BPHC is its low solubility in water, which can make it challenging to administer in vivo. Additionally, BPHC can also have off-target effects, which can limit its use in certain experimental settings.
Orientations Futures
Despite the extensive research on BPHC, there is still much to be learned about its mechanism of action and potential applications. Some of the future directions for research on BPHC include:
1. Investigating the effects of BPHC on other signaling pathways involved in the inflammatory response.
2. Studying the pharmacokinetics and pharmacodynamics of BPHC in vivo to determine its efficacy and safety.
3. Exploring the potential applications of BPHC in other fields such as agriculture and material science.
4. Developing novel derivatives of BPHC with improved solubility and selectivity for specific targets.
Conclusion:
In conclusion, BPHC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BPHC involves a complex process, and its mechanism of action is not yet fully understood. However, studies have shown that BPHC has potent anti-inflammatory properties and can be used to treat various inflammatory diseases. Future research on BPHC can provide valuable insights into its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of BPHC involves a complex process that requires specific reagents and conditions. The most common method for synthesizing BPHC is through the reaction of 5-bromopyridin-2-amine with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
BPHC has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BPHC is in the field of medicinal chemistry. Researchers have found that BPHC has potent anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-3-4-12(15-7-10)16-13(17)11-6-8-1-2-9(11)5-8/h1-4,7-9,11H,5-6H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLNSZUMLWEQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)
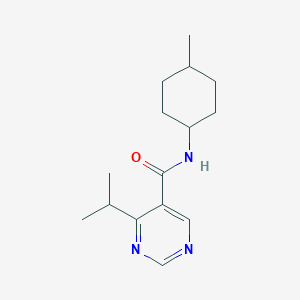
![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)
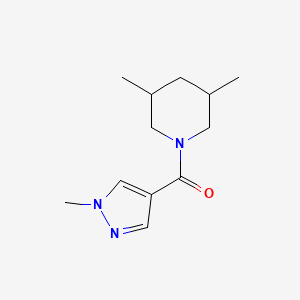
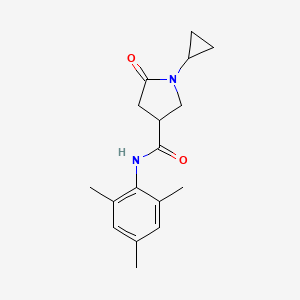
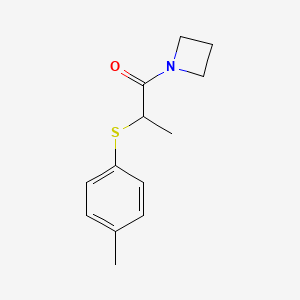
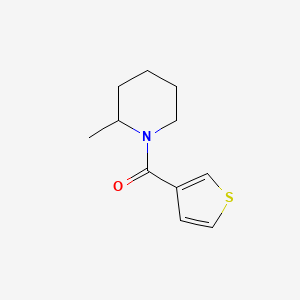
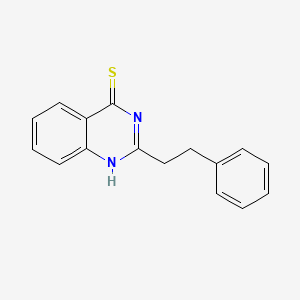
![Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514061.png)
![Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514075.png)
![2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B7514076.png)